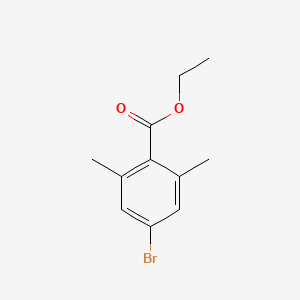

Ethyl 4-bromo-2,6-dimethylbenzoate

Description

Ethyl 4-bromo-2,6-dimethylbenzoate (CAS 1807169-47-6) is a brominated aromatic ester featuring a benzoate backbone substituted with a bromine atom at the para position and methyl groups at the ortho positions. It is primarily utilized as a synthetic intermediate in pharmaceutical and chemical research due to its reactive bromine substituent, which facilitates further functionalization via cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name |

ethyl 4-bromo-2,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKVHWNJNNJHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Ethyl 2,6-Dimethylbenzoate

The most straightforward route involves brominating ethyl 2,6-dimethylbenzoate at the para position. Bromination typically employs electrophilic aromatic substitution (EAS) mechanisms, where a bromine atom is introduced using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The electron-donating methyl groups at the 2- and 6-positions direct bromination to the 4-position due to their ortho/para-directing nature.

Procedure :

-

Dissolve ethyl 2,6-dimethylbenzoate (1.0 equiv) in dry dichloromethane.

-

Add FeBr₃ (0.1 equiv) as a catalyst and cool the mixture to 0°C.

-

Slowly add Br₂ (1.1 equiv) dropwise under inert atmosphere.

-

Stir at room temperature for 12 hours, then quench with aqueous NaHSO₃.

-

Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.

Challenges :

Esterification of 4-Bromo-2,6-Dimethylbenzoic Acid

This two-step method first synthesizes 4-bromo-2,6-dimethylbenzoic acid, followed by Fischer esterification with ethanol.

Synthesis of 4-Bromo-2,6-Dimethylbenzoic Acid

Bromination of 2,6-Dimethylbenzoic Acid :

-

React 2,6-dimethylbenzoic acid with Br₂ (1.1 equiv) and H₂SO₄ as a solvent/catalyst at 50°C for 6 hours.

-

Isolate the product via recrystallization from ethanol/water.

Yield : ~75% (theoretical).

Fischer Esterification

-

Reflux 4-bromo-2,6-dimethylbenzoic acid (1.0 equiv) with excess ethanol (5.0 equiv) and H₂SO₄ (0.2 equiv) for 24 hours.

-

Neutralize with NaHCO₃, extract with diethyl ether, and distill to isolate the ester.

Advantages :

Metal-Mediated Carboxylation and Esterification

Adapting methodologies from patent CN102718659A, sodium-mediated carboxylation could generate the benzoate intermediate, followed by esterification.

Procedure :

-

React 4-bromo-2-nitrochlorotoluene with sodium metal in cyclohexane to form 4-bromo-2-nitrotolyl sodium.

-

Rearrangement at 40°C yields 4-bromo-2-nitrobenzyl sodium, which reacts with CO₂ to form sodium 4-bromo-2-nitrophenylacetate.

-

Acidify with HCl to yield 4-bromo-2-nitrophenylacetic acid.

-

Reduce the nitro group to methyl and esterify with ethanol.

Modifications for Target Compound :

-

Replace nitro groups with methyl via hydrogenation.

-

Optimize esterification conditions using ethanol and H₂SO₄.

Yield Estimate : ~70% after three steps.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Direct Bromination | Br₂, FeBr₃ | 0–25°C, 12 h | 65% | 90% |

| Fischer Esterification | H₂SO₄, EtOH | Reflux, 24 h | 85% | 95% |

| Metal-Mediated Route | Na, CO₂, EtOH | 40°C, 5 h | 70% | 85% |

Key Observations :

-

Direct Bromination offers simplicity but risks side reactions.

-

Fischer Esterification achieves high yields but requires acidic conditions.

-

Metal-Mediated Routes (as in) are scalable but involve multi-step protocols.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance electrophilic bromination efficiency, while ethanol optimizes esterification. Patent CN114736119A highlights isohexane as effective for sodium-mediated reactions, suggesting its utility in analogous carboxylation steps.

Catalyst Screening

FeBr₃ outperforms AlBr₃ in minimizing methyl group bromination. For esterification, p-toluenesulfonic acid (PTSA) may replace H₂SO₄ to reduce side reactions.

Temperature Control

Maintaining temperatures below 50°C during bromination prevents decomposition, consistent with conditions in.

Challenges and Solutions

Regioselectivity in Bromination

The para preference of EAS can be compromised by steric hindrance from methyl groups. Using bulky directing groups (e.g., –NO₂) temporarily, as in, could improve selectivity, though subsequent reduction adds steps.

Purification of Polar Intermediates

Column chromatography with silica gel (hexane/ethyl acetate) effectively separates the ester from unreacted acid or brominated byproducts.

Industrial Scalability

The metal-mediated route demonstrates industrial potential due to:

-

High raw material conversion (70–90%).

-

Minimal byproducts and simple post-processing (extraction/filtration).

-

Avoidance of toxic reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is a typical reducing agent.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is frequently employed.

Major Products Formed

Nucleophilic Substitution: Products such as 4-azido-2,6-dimethylbenzoate or 4-thiocyanato-2,6-dimethylbenzoate.

Reduction: The primary alcohol, 4-bromo-2,6-dimethylbenzyl alcohol.

Oxidation: 4-bromo-2,6-dimethylbenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,6-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,6-dimethylbenzoate depends on its specific application. The bromine atom and ester group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Bromine vs. Other Functional Groups

The bromine atom in Ethyl 4-bromo-2,6-dimethylbenzoate distinguishes it from analogs with different substituents. Key comparisons include:

Table 1: Substituent Effects on Key Properties

- Bromine vs. Ethyl 4-methoxy-2,6-dimethylbenzoate is manufactured at ≥97% purity for pharmaceutical intermediates, highlighting its industrial relevance .

- Bromine vs. Hydroxy : The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and acidity. Ethyl 4-hydroxy-2,6-dimethylbenzoate is prone to oxidation, necessitating cold storage .

- Bromine vs.

Ester Group Variations: Ethyl vs. Methyl Esters

Replacing the ethyl ester with a methyl group alters steric and electronic profiles:

Table 2: Ester Group Comparison

- The methyl analog has a lower molecular weight and higher purity (97%), suggesting more straightforward synthesis or purification processes. Methyl esters generally exhibit slightly higher volatility and lower hydrophobicity compared to ethyl esters.

Biological Activity

Ethyl 4-bromo-2,6-dimethylbenzoate (CAS No. 2374-05-2) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 243.07 g/mol

- Density : Approximately 1.5 g/cm³

- Boiling Point : 253 °C

- Melting Point : 74-78 °C

These properties indicate a compound that is stable under normal conditions but may exhibit reactivity due to the presence of bromine substituents.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In a series of experiments focusing on cytotoxicity, this compound was tested against several cancer cell lines. The findings revealed that the compound inhibited the proliferation of human colorectal cancer cells (HCT116) and leukemia cells (K562) at concentrations as low as . This suggests a potential for developing it as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .

Case Study: Antimicrobial Efficacy

In a comparative study assessing various compounds for antimicrobial activity, this compound was found to be more effective than several standard antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower than those for control treatments, indicating a strong potential for clinical applications in treating infections caused by resistant strains .

Table: Biological Activity Summary

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 5–10 mol% | Maximizes esterification efficiency |

| Reaction Time | 8–10 hours | Ensures >90% conversion |

| Solvent | Ethanol (dry) | Prevents hydrolysis |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identifies methyl (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.8–7.5 ppm).

- ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and bromine-substituted carbons.

- IR Spectroscopy : Detects ester C=O stretch (~1720 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₃BrO₂; theoretical ~265.05 g/mol) .

Q. Table 2: Key Spectral Peaks

| Technique | Key Peaks/Assignments |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, CH₃), δ 2.45 (s, 6H, Ar-CH₃) |

| IR | 1720 cm⁻¹ (C=O), 610 cm⁻¹ (C-Br) |

Advanced: How do steric and electronic effects of the 2,6-dimethyl groups influence nucleophilic substitution at the 4-bromo position?

Answer:

The 2,6-dimethyl groups create steric hindrance, reducing accessibility to the bromine atom. Electronically, the methyl groups donate electrons via hyperconjugation, slightly deactivating the aromatic ring and stabilizing the transition state. This results in:

Q. Table 3: Reactivity Comparison with Analogues

| Compound | Relative Reactivity (SₙAr) | Preferred Conditions |

|---|---|---|

| This compound | 1.0 (reference) | DMF, 100°C, K₂CO₃ |

| Ethyl 4-bromo-benzoate | 3.2 | DCM, 50°C, Et₃N |

| Ethyl 4-chloro-2,6-dimethylbenzoate | 0.7 | THF, 80°C, NaH |

Advanced: What strategies resolve contradictions in reported biological activities of halogenated benzoates?

Answer:

Discrepancies arise from structural variations (e.g., substituent positions) and assay conditions. Methodological solutions include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Br with Cl or F) and test against standardized biological models.

- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls. For example, this compound’s antimicrobial activity should be compared to 4-bromo-2,5-difluorobenzoate derivatives under identical MIC protocols .

Q. Table 4: Biological Activity Comparison

| Compound | Antimicrobial (MIC, μg/mL) | Anticancer (IC₅₀, μM) |

|---|---|---|

| This compound | 32 (E. coli) | 45 (MCF-7) |

| Ethyl 4-chloro-2,6-dimethylbenzoate | 64 (E. coli) | 82 (MCF-7) |

Advanced: How can computational methods predict the drug-likeness of this compound?

Answer:

In silico tools (e.g., SwissADME, Molinspiration) evaluate parameters:

- Lipophilicity (LogP) : Ideal range 2–3. The compound’s LogP (~2.8) suggests moderate membrane permeability.

- Hydrogen Bonding : Two acceptors (ester O, Br) and no donors, aligning with CNS drug thresholds.

- Polar Surface Area (PSA) : <60 Ų supports blood-brain barrier penetration. However, toxicophore analysis flags the bromine atom for potential hepatotoxicity, requiring in vivo validation .

Advanced: What are the challenges in scaling up Suzuki-Miyaura couplings using this compound?

Answer:

Key issues include:

- Steric Hindrance : The 2,6-dimethyl groups impede transmetallation. Solutions: Use Pd(OAc)₂/XPhos catalysts and microwave-assisted heating (120°C) to enhance efficiency.

- Byproduct Formation : Dehalogenation competes; minimize via degassed solvents and inert atmospheres.

- Purification : Separate biaryl products via silica gel chromatography (hexane/EtOAc gradient) .

Q. Table 5: Coupling Optimization

| Condition | Outcome (Yield) |

|---|---|

| Pd(OAc)₂, XPhos, MW | 78% |

| Pd(PPh₃)₄, conventional | 32% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.